![molecular formula C24H25ClN6 B2467545 N4-(4-clorofenil)-N6-cicloheptil-1-fenil-1H-pirazolo[3,4-d]pirimidina-4,6-diamina CAS No. 946348-56-7](/img/structure/B2467545.png)
N4-(4-clorofenil)-N6-cicloheptil-1-fenil-1H-pirazolo[3,4-d]pirimidina-4,6-diamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-(4-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C24H25ClN6 and its molecular weight is 432.96. The purity is usually 95%.
BenchChem offers high-quality N4-(4-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N4-(4-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Actividad Biológica: Este compuesto inhibe las cinasas dependientes de ciclina 4 (CDK4) y 6 (CDK6), que desempeñan un papel crucial en la progresión del ciclo celular. Los inhibidores de CDK4/6 interrumpen las señales que estimulan la proliferación de células cancerosas .
- Relevancia Clínica: Cabe destacar que Palbociclib, un inhibidor de CDK4/6, ha sido desarrollado como un fármaco contra el cáncer de mama por Pfizer. Otra molécula prometedora es Dilmapimod, que muestra una actividad potencial contra la artritis reumatoide .
- Derivados de Tiazolopirimidina: Los nuevos derivados de tiazolopirimidina, incluidos los relacionados con nuestro compuesto, han demostrado una excelente actividad anticancerígena. Por ejemplo, el compuesto 16 inhibió las enzimas CDK, lo que provocó apoptosis en las células cancerosas .
- Derivados Sintéticos: Entre los derivados sintetizados, N-(4-fenoxifenil)-7H-pirrolo[2,3-d]pirimidin-4-amina exhibió una potente actividad antituberculosa con un valor de concentración inhibitoria mínima (MIC90) de 0.488 µM. Es importante destacar que no fue citotóxico para las células normales .
- Derivados de N-(4-(4-Bromofenil)tiazol-2-il)-2-cloroacetamida: Los esfuerzos para combatir la resistencia a los fármacos antimicrobianos y anticancerígenos han llevado al estudio de estos derivados. Se están investigando sus actividades farmacológicas .
Inhibición de CDK4/6
Actividad Anticancerígena
Actividad Antituberculosa
Exploración Farmacológica
Mecanismo De Acción
Target of Action
The primary target of N4-(4-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a protein that plays a crucial role in many cellular activities including growth, differentiation, metabolism, adhesion, motility, and death .
Mode of Action
N4-(4-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine interacts with its target, EGFR-TK, by inhibiting its activity . This inhibition results in a decrease in the proliferation of cancer cells, as EGFR-TK is often overexpressed in various types of cancers .
Biochemical Pathways
The inhibition of EGFR-TK by N4-(4-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine affects various downstream pathways. These include the PI3K/Akt pathway and the Ras/Raf/MAPK pathway, which are involved in cell survival and proliferation . By inhibiting EGFR-TK, this compound can disrupt these pathways and thus inhibit the growth and proliferation of cancer cells .
Pharmacokinetics
The compound’s effectiveness against cancer cells suggests that it has favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The molecular and cellular effects of N4-(4-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine’s action include the inhibition of cancer cell proliferation and the induction of apoptosis . This is achieved through the inhibition of EGFR-TK and the subsequent disruption of downstream signaling pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N4-(4-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine. For instance, the pH of the cellular environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules in the cellular environment can influence the compound’s binding to its target .
Análisis Bioquímico
Biochemical Properties
Pyrazolo[3,4-d]pyrimidines have been found to interact with various enzymes and proteins . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions .
Cellular Effects
Related pyrazolo[3,4-d]pyrimidines have shown cytotoxic activities against various cancer cell lines .
Molecular Mechanism
Related pyrazolo[3,4-d]pyrimidines have been found to inhibit certain kinases, which could lead to changes in gene expression .
Propiedades
IUPAC Name |
4-N-(4-chlorophenyl)-6-N-cycloheptyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN6/c25-17-12-14-19(15-13-17)27-22-21-16-26-31(20-10-6-3-7-11-20)23(21)30-24(29-22)28-18-8-4-1-2-5-9-18/h3,6-7,10-16,18H,1-2,4-5,8-9H2,(H2,27,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUROWDYKQACTEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
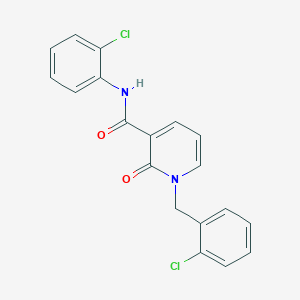
![N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(4-methoxyphenyl)-N-methylethanimidamide;hydroiodide](/img/new.no-structure.jpg)
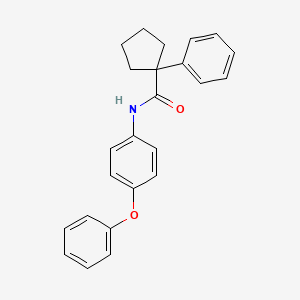

![[1-(2,2,2-Trifluoroethyl)imidazol-2-yl]methanamine;dihydrochloride](/img/structure/B2467467.png)
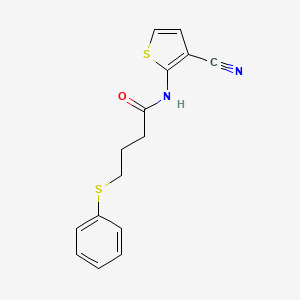

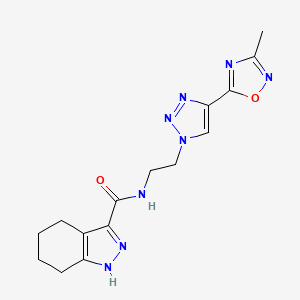
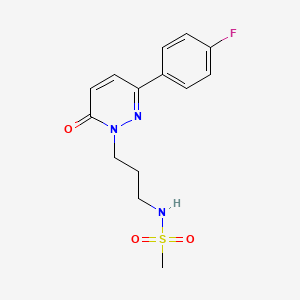
![2-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)pyrimidine](/img/structure/B2467475.png)
![N-(4-bromophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2467478.png)
![2-Chloro-1-[3-(hydroxymethyl)-2-oxa-8-azaspiro[4.5]decan-8-yl]ethanone](/img/structure/B2467480.png)
![N-(2-methoxyethyl)-N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide](/img/structure/B2467483.png)
![6-Oxospiro[2.5]octane-1-carboxylic acid](/img/structure/B2467485.png)
